ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Description
Properties
Molecular Formula |
C10H9BrN2O2 |
|---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-5-13-9-7(8)3-6(11)4-12-9/h3-5H,2H2,1H3,(H,12,13) |
InChI Key |
KPWKIXRLVSQXAU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1C=C(C=N2)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
General Synthetic Strategy
The preparation of this compound typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by selective bromination at the 5-position and esterification at the 3-position. Key steps include:
- Formation of the pyrrolo[2,3-b]pyridine ring system via cyclization reactions.
- Introduction of the carboxylate ester functionality through esterification or direct incorporation during ring synthesis.
- Selective bromination at the 5-position, often achieved by electrophilic aromatic substitution or via halogenated starting materials.
Reported Synthetic Routes
Synthesis from 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine Precursors
A notable method involves starting from 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine intermediates, which are synthesized via cyclization of appropriate pyridine derivatives. The nitro group at the 3-position is subsequently reduced and converted into the carboxylate ester.
- Key steps:
- Nitro group reduction to amine.
- Diazotization and Sandmeyer-type reactions to introduce ester groups.
- Protection of the pyrrole nitrogen with tosyl chloride to facilitate further transformations.
- Suzuki coupling reactions to introduce aryl substituents if needed.
This approach is supported by the work of Sandham et al. and others, who demonstrated the use of protecting groups and palladium-catalyzed cross-coupling to access various substituted pyrrolo[2,3-b]pyridines, including brominated derivatives.
Bromination of Pyrrolo[2,3-b]pyridine Esters
Another route involves direct bromination of ethyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate at the 5-position using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions. This electrophilic aromatic substitution selectively introduces bromine at the 5-position due to electronic and steric factors.
- Reaction conditions typically involve mild solvents like acetone or dichloromethane at ambient temperature.
- The reaction is monitored to avoid polybromination or overreaction.
This method is advantageous for late-stage functionalization and has been reported in various synthetic schemes.
Palladium-Catalyzed Cross-Coupling Approaches
Palladium-catalyzed Suzuki-Miyaura coupling is frequently employed to modify the 5-bromo position after initial synthesis. In some synthetic sequences, the brominated pyrrolo[2,3-b]pyridine ester is prepared first, then subjected to cross-coupling with boronic acids to diversify the substituents at the 5-position.
- Typical catalysts: Pd(PPh3)4 or Pd(PPh3)2Cl2.
- Bases: Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3).
- Solvents: Mixtures of toluene, ethanol, and water or dioxane.
- Temperatures: 80–110 °C.
This approach allows for modular synthesis of derivatives and has been well-documented in the literature.
Representative Experimental Procedure (Adapted)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Starting pyridine derivative, base, cyclization conditions | Formation of pyrrolo[2,3-b]pyridine core |
| 2 | N-bromosuccinimide (NBS), acetone, rt | Selective bromination at 5-position |
| 3 | Ethanol, acid or base catalyst | Esterification to form ethyl carboxylate group |
| 4 | Purification by extraction and chromatography | Isolation of pure this compound |
Reaction Analysis and Mechanistic Insights
- Cyclization: Typically involves nucleophilic attack of an amino or amide group on a halogenated pyridine, assisted by bases such as sodium hydride or potassium carbonate.
- Bromination: Electrophilic aromatic substitution preferentially occurs at the 5-position due to resonance stabilization and electronic density distribution in the pyrrolo[2,3-b]pyridine ring.
- Esterification: Can be performed via Fischer esterification from the corresponding carboxylic acid or by direct introduction of the ester moiety during ring formation.
- Cross-coupling: The bromine atom serves as a versatile handle for palladium-catalyzed reactions, enabling further functionalization.
Summary Table of Key Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization + bromination + esterification | Pyridine derivatives | NBS, acid/base catalysts | Room temp to reflux | 50–75 | Common route, scalable |
| Bromination of preformed ester | Ethyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate | NBS | Acetone, rt | 60–70 | Late-stage functionalization |
| Suzuki coupling on brominated intermediate | 5-bromo-pyrrolo[2,3-b]pyridine esters | Pd catalyst, boronic acid | 80–110 °C | 55–80 | For derivative synthesis |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting kinase enzymes and other biological pathways.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Chemical Biology: The compound is utilized in the design of chemical probes for studying cellular processes and signaling pathways.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The bromine atom and the ester group can interact with molecular targets, leading to changes in biological activity. The compound’s structure allows it to fit into active sites of enzymes or receptors, thereby modulating their function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Pyrazolo[3,4-b]Pyridine Analogs
- Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS 1131604-85-7): Differs in the fused pyrazole ring (vs. pyrrole), altering aromaticity and electronic properties. Synthesis involves cyclization strategies distinct from pyrrolo-pyridines .
Imidazo[1,2-a]Pyridine Derivatives
Substituent Effects
Halogen Substituents
Ester Group Variations
| Compound | Ester Group | LogP* | Solubility |
|---|---|---|---|
| This compound | Ethyl | ~2.5† | Moderate lipophilicity |
| Mthis compound | Methyl | ~2.1† | Higher aqueous solubility |
*Estimated based on pyrazolo-pyridine analogs (XLogP3 = 2.1) .
Functional Group Transformations
Cross-Coupling Reactions
- Sonogashira Coupling: Ethynyl derivatives (e.g., 5-bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine) are synthesized in 75% yield using 3-ethynylpyridine .
- Suzuki-Miyaura Coupling :
Reduction and Acylation
- Nitro groups at the 3-position are reduced to amines (e.g., 3-amino-5-aryl-pyrrolo[2,3-b]pyridines) and acylated to form amides (36% yield for nicotinamide derivatives) .
Physicochemical Properties
†Estimated based on structural analogs.
Biological Activity
Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. With a molecular formula of CHBrNO and a molecular weight of approximately 269.09 g/mol, this compound features a bromine atom at the 5-position of the pyrrole ring and an ethyl ester at the carboxylic acid position, making it a derivative of pyrrolo[2,3-c]pyridine .
- Molecular Formula : CHBrNO
- Molecular Weight : 269.09 g/mol
- CAS Number : 1222175-21-4
Biological Activity
The biological activity of this compound has been explored in various studies, indicating its potential pharmacological effects. Preliminary research suggests that this compound may exhibit:
- Antiparasitic Activity : Studies have shown that derivatives similar to this compound demonstrate significant antiparasitic effects, with effective concentrations (EC) reported in the low micromolar range .
- Anti-inflammatory Effects : The compound has been implicated in anti-inflammatory activities, potentially through the inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory pathway. Similar compounds have shown IC values comparable to established anti-inflammatory drugs like celecoxib .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of the bromine atom and the ethyl ester group significantly influences its interaction with biological targets. Comparative analysis with structurally similar compounds reveals insights into how modifications can enhance or diminish activity:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| Ethyl 5-bromo-1H-indole-2-carboxylate | 0.71 | Indole core instead of pyrrole |
| Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | 0.74 | Chlorine substitution at the same position |
| Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate | 0.76 | Methyl group instead of ethyl |
| Methyl 5-bromo-1H-pyrrolo[3,2-c]pyridine | 0.71 | Different pyrrole positioning |
| 4-Bromo-1H-pyrrolo[2,3-c]pyridine | 0.71 | Bromination at position four |
This table highlights how specific substitution patterns can affect the biological profile of these compounds.
Case Studies
Several studies have investigated the pharmacological potential of this compound and its analogs:
- Antiparasitic Study : A recent study demonstrated that derivatives with similar structures exhibited potent antiparasitic activity against various protozoan parasites, with EC values ranging from 0.01 to 0.05 μM depending on structural modifications .
- Anti-inflammatory Assay : In vitro assays indicated that compounds related to ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine could inhibit COX enzymes effectively, with IC values reported as low as 0.04 μM for certain derivatives compared to standard anti-inflammatory agents .
Q & A
Q. What are the optimal synthetic routes for ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, and how are intermediates stabilized?
The compound is synthesized via bromination of a pyrrolo[2,3-b]pyridine precursor using agents like N-bromosuccinimide (NBS), followed by esterification with ethanol under acidic catalysis . Key intermediates, such as 3-amino derivatives, are prone to rapid decomposition and require immediate use in subsequent reactions (e.g., acylation or coupling) without purification . Stabilization involves inert atmospheres (argon/hydrogen) and low-temperature conditions . Purification typically employs silica gel chromatography with solvent gradients (e.g., dichloromethane:methanol 98:2 to 90:10) .
Q. How is the compound characterized, and what spectral markers distinguish it from analogs?
Characterization relies on - and -NMR, HRMS, and purity assays. For example:
Q. What purification strategies mitigate byproduct formation during synthesis?
Flash column chromatography with optimized solvent ratios (e.g., heptane:ethyl acetate 8:2) effectively separates brominated products from unreacted starting materials . For polar byproducts, gradient elution (dichloromethane:methanol) improves resolution .
Advanced Research Questions
Q. How do substituents at the 3- and 5-positions influence biological activity, and what SAR trends are observed?
Substituents like aryl groups (e.g., 3,4-dimethoxyphenyl) enhance binding to kinase targets (e.g., FGFRs) by modulating electronic and steric properties. For example, 5-aryl derivatives show improved inhibitory activity compared to brominated analogs due to π-π stacking and hydrogen bonding . Methoxy groups at the 3/4 positions increase solubility and target affinity .
Q. What methodologies resolve contradictions in reaction yields or spectral data for cross-coupling derivatives?
Discrepancies in Suzuki-Miyaura coupling yields (e.g., 51–96%) arise from varying Pd catalysts (e.g., Pd(PPh)) and boronic acid reactivity . Optimization includes:
Q. How can computational tools predict reactivity and guide synthetic routes for novel analogs?
Quantum chemical calculations (e.g., DFT) model transition states for bromination and coupling reactions, identifying energy barriers and regioselectivity trends . Machine learning algorithms trained on reaction databases (e.g., USPTO) suggest optimal conditions (e.g., catalyst loading, temperature) to minimize trial-and-error .
Q. What strategies improve the stability of air- or moisture-sensitive intermediates during functionalization?
- Use of anhydrous solvents (THF, CHCl) and Schlenk techniques for oxygen-sensitive steps (e.g., Grignard additions) .
- In-situ generation of intermediates (e.g., 3-amino-pyrrolopyridines) avoids isolation and degradation .
- Stabilizing agents like Boc anhydride protect reactive amines during storage .
Methodological Tables
Q. Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bromination | NBS, DMF, 0°C → rt | 85% | |
| Esterification | Ethanol, HSO, reflux | 90% | |
| Suzuki Coupling | Pd(PPh), KCO, 105°C | 58% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
